![molecular formula C17H20OSi B14281951 Trimethyl[4-(1-phenylethenyl)phenoxy]silane CAS No. 127943-17-3](/img/structure/B14281951.png)
Trimethyl[4-(1-phenylethenyl)phenoxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[4-(1-phenylethenyl)phenoxy]silane is an organosilicon compound with the molecular formula C17H20OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further substituted with a 1-phenylethenyl group. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(1-phenylethenyl)phenoxy]silane typically involves the reaction of 4-(1-phenylethenyl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
4-(1-phenylethenyl)phenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[4-(1-phenylethenyl)phenoxy]silane undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The 1-phenylethenyl group can be reduced to form ethyl derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxides (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted silanes
Applications De Recherche Scientifique
Trimethyl[4-(1-phenylethenyl)phenoxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of Trimethyl[4-(1-phenylethenyl)phenoxy]silane involves its ability to undergo various chemical transformations, which are facilitated by the presence of the trimethylsilyl and phenoxy groups. These groups enhance the compound’s reactivity and allow it to interact with different molecular targets. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(phenyl)silane: Contains a phenyl group instead of the 1-phenylethenyl group.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of the 1-phenylethenyl group.
Trimethyl(phenoxy)silane: Contains a phenoxy group without the 1-phenylethenyl substitution.
Uniqueness
Trimethyl[4-(1-phenylethenyl)phenoxy]silane is unique due to the presence of both the trimethylsilyl and 1-phenylethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Propriétés
Numéro CAS |
127943-17-3 |
|---|---|
Formule moléculaire |
C17H20OSi |
Poids moléculaire |
268.42 g/mol |
Nom IUPAC |
trimethyl-[4-(1-phenylethenyl)phenoxy]silane |
InChI |
InChI=1S/C17H20OSi/c1-14(15-8-6-5-7-9-15)16-10-12-17(13-11-16)18-19(2,3)4/h5-13H,1H2,2-4H3 |
Clé InChI |
SAQWQGHSGKJEMV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
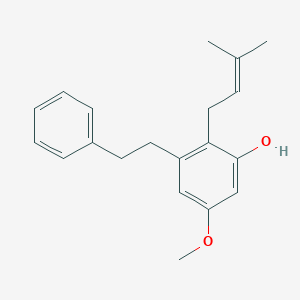

![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
methanone](/img/structure/B14281915.png)


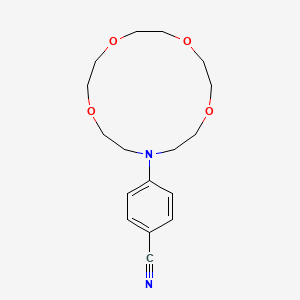

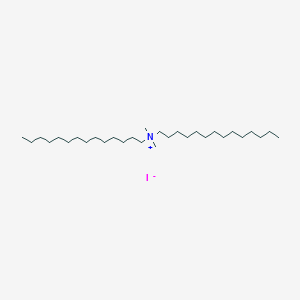
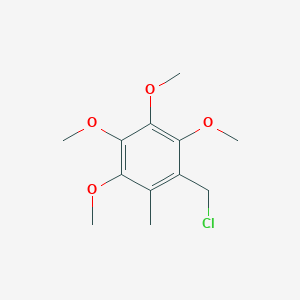
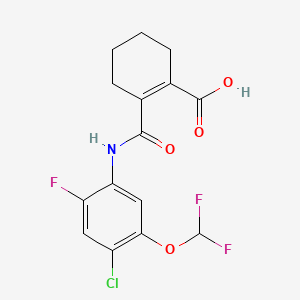
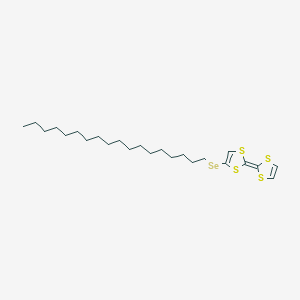
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
